

Application Notes and Protocols for Sivelestat (CAS No. 127373-66-4)

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Compound of Interest

Compound Name: Mdl 101146

Cat. No.: B1676105

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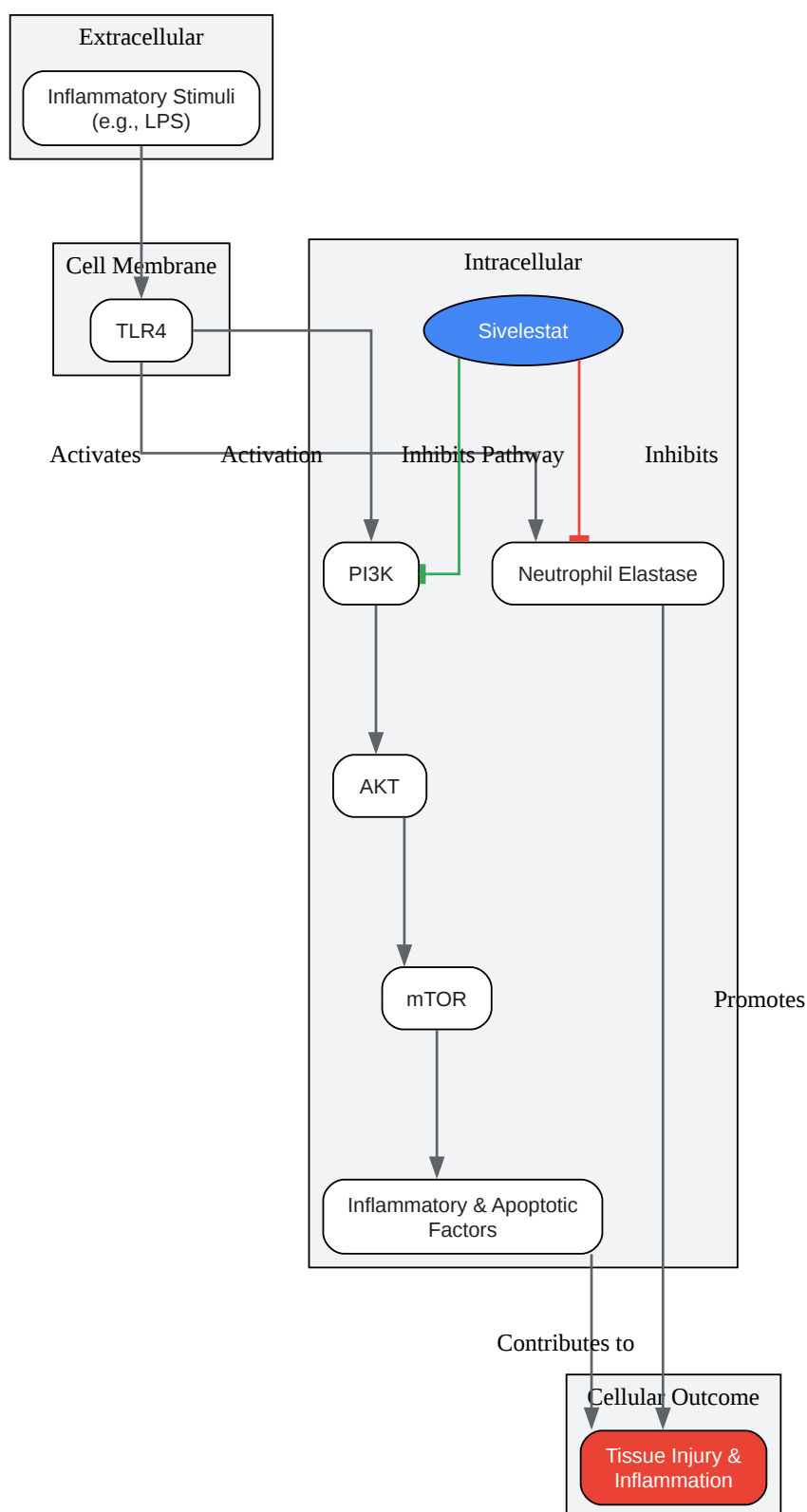
Introduction

Sivelestat is a selective and competitive inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory conditions.[1][2] By targeting neutrophil elastase, sivelestat mitigates tissue damage and reduces the inflammatory response.[1] These application notes provide an overview of the experimental design for studying sivelestat, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experiments. Sivelestat has been investigated primarily for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3]

Mechanism of Action

Sivelestat functions by selectively binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins like elastin.[1] This inhibition of neutrophil elastase helps to attenuate the inflammatory cascade and protect tissues from enzyme-mediated damage.[1] Furthermore, studies have indicated that sivelestat may exert its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[3]

Signaling Pathway of Sivelestat in Attenuating Lung Injury



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Caption: Sivelestat inhibits neutrophil elastase and the PI3K/AKT/mTOR pathway.

Preclinical Data

In Vitro Efficacy

Assay Type	Target	Test System	IC50	Reference
Enzyme Inhibition Assay	Porcine Pancreatic Elastase	Fluorescence-based	2.4 μ M	[4]
Enzyme Inhibition Assay	Human Pancreatic Elastase	Absorbance-based	2.3 μ M	[4]
Enzyme Inhibition Assay	Human Neutrophil Elastase	-	0.06 μ M	[5]

In Vivo Efficacy in an Animal Model of Psoriasis

A study utilizing an imiquimod-induced psoriasis model in mice demonstrated the topical efficacy of sivelestat.[6][7]

Treatment Group (1% formulation)	Outcome Measure	Result (Compared to Control)	Reference
Sivelestat Cream	mPASI Index	50% decrease	[6][7]
Sivelestat Ointment	mPASI Index	36% decrease	[6][7]
Sivelestat (Cream and Ointment)	Epidermal Thickness	2.4–3.6 times lower	[6][7]
Sivelestat (Cream and Ointment)	CD3+ Cells in Skin	1.8–2.2 times lower	[6][7]
Sivelestat (Cream and Ointment)	Ki-67+ Cells in Skin	2.3–2.9 times lower	[6][7]

Clinical Data

A meta-analysis of clinical trials assessing the efficacy of sivelestat in patients with ALI/ARDS revealed the following outcomes.[\[8\]](#)

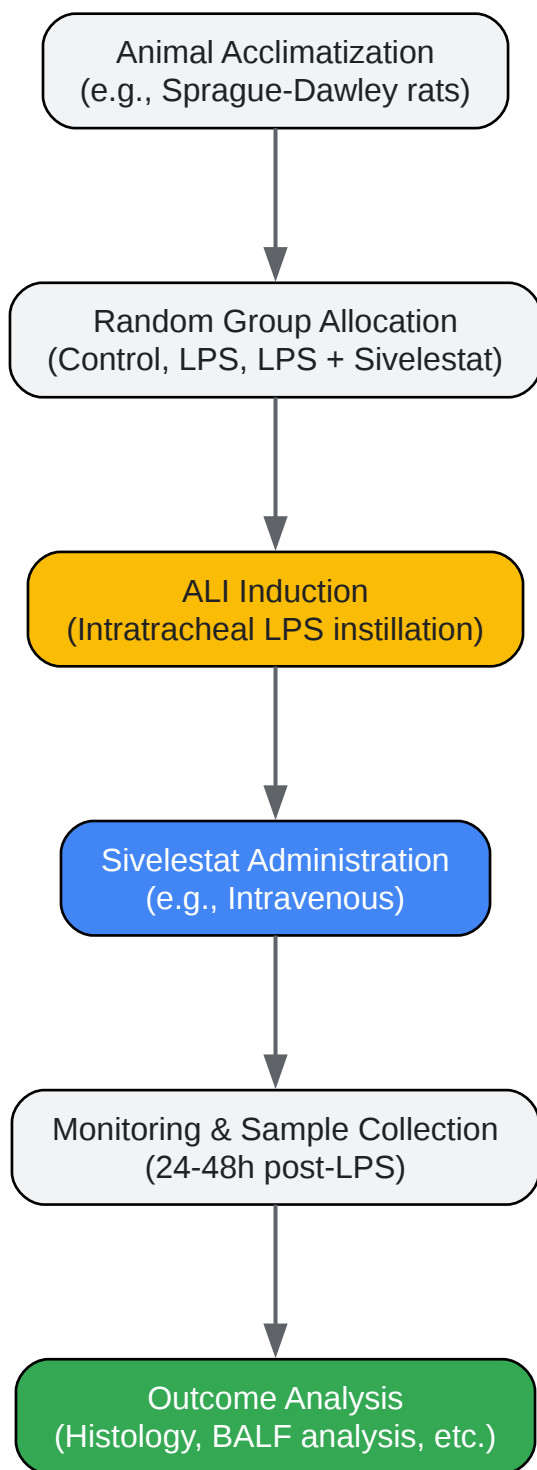
Outcome Measure	Effect of Sivelestat (Compared to Control)	Statistical Significance (p-value)	Reference
28–30 Day Mortality	Reduced (RR = 0.81)	p = 0.03	[8]
Incidence of Adverse Events	Reduced (RR = 0.91)	p = 0.01	[8]
Mechanical Ventilation Time	Shortened (SMD = -0.32)	p = 0.02	[8]
ICU Stays	Shortened (SMD = -0.72)	p < 0.00001	[8]
Ventilation-Free Days	Increased (MD = 3.57)	p < 0.00001	[8]
Oxygenation Index (PaO ₂ /FiO ₂) on Day 3	Improved (SMD = 0.88)	p = 0.0004	[8]

Experimental Protocols

Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This protocol describes the induction of ALI in a rat model using LPS to evaluate the therapeutic effects of sivelestat.

Experimental Workflow for In Vivo ALI Model



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Caption: Workflow for evaluating sivelestat in an LPS-induced ALI animal model.

Materials:

- Sprague-Dawley rats (male, 200-250 g)
- Lipopolysaccharide (LPS) from E. coli
- Sivelestat sodium hydrate
- Sterile saline
- Anesthetics (e.g., ketamine/xylazine)
- Bronchoalveolar lavage (BAL) fluid collection supplies
- Histology reagents (formalin, paraffin, H&E stain)

Procedure:

- Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
- Group Allocation: Randomly divide the animals into three groups: Control, LPS, and LPS + Sivelestat.
- ALI Induction:
 - Anesthetize the rats.
 - Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline to the LPS and LPS + Sivelestat groups. The control group receives sterile saline only.
- Sivelestat Administration:
 - At a designated time point post-LPS administration (e.g., 1 hour), intravenously administer sivelestat (e.g., 10 mg/kg) to the LPS + Sivelestat group.
- Sample Collection (24-48 hours post-LPS):
 - Anesthetize the animals and collect blood samples via cardiac puncture.
 - Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

- Euthanize the animals and collect lung tissues.
- Analysis:
 - Lung Histology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury.
 - BAL Fluid Analysis: Centrifuge the BAL fluid and analyze the supernatant for inflammatory markers (e.g., TNF- α , IL-6) using ELISA kits. Count the total and differential cells in the cell pellet.
 - Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of inflammatory genes (e.g., ICAM-1, VCAM-1) via RT-qPCR.[\[2\]](#)

Protocol 2: In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of sivelestat against human neutrophil elastase.

Materials:

- Human neutrophil elastase
- Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Sivelestat
- Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
- 96-well microplate (black, flat-bottom)
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of sivelestat in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of sivelestat in assay buffer.
- Prepare solutions of human neutrophil elastase and the fluorogenic substrate in assay buffer.
- Assay Protocol:
 - Add the sivelestat dilutions to the wells of the 96-well plate. Include wells with buffer only (negative control) and wells with sivelestat solvent (vehicle control).
 - Add human neutrophil elastase to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Data Acquisition:
 - Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a microplate reader (Excitation/Emission ~380/460 nm).
- Data Analysis:
 - Calculate the rate of reaction for each concentration of sivelestat.
 - Normalize the reaction rates to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the sivelestat concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 3: Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol details the analysis of key protein phosphorylation in the PI3K/AKT/mTOR pathway in lung tissue from the in vivo ALI model.

Materials:

- Lung tissue homogenates
- Protein lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blot transfer system
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Extraction:** Homogenize lung tissue samples in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and apply the chemiluminescent substrate.
- Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β -actin as a loading control.

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